molecular formula C17H17NO6S B11025668 Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11025668
M. Wt: 363.4 g/mol
InChI Key: NAVIYXCNXAWVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate is an organic compound with the molecular formula C17H17NO6S This compound is characterized by the presence of a benzene ring substituted with a benzylsulfonylamino group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-1,3-benzenedicarboxylic acid as the primary starting material.

    Sulfonylation: The amino group is sulfonylated using benzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzylsulfonylamino derivative.

    Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its sulfonyl group is particularly useful in labeling and detecting specific biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(methylsulfonyl)amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(phenylsulfonyl)amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[(p-tolylsulfonyl)amino]benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-[(benzylsulfonyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

dimethyl 5-(benzylsulfonylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17NO6S/c1-23-16(19)13-8-14(17(20)24-2)10-15(9-13)18-25(21,22)11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3

InChI Key

NAVIYXCNXAWVMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.